N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide is a complex organic compound that features a benzofuran core, a chlorinated methoxyphenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the chlorinated methoxyphenyl group, and the final coupling with the methylbenzamide moiety. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of Chlorinated Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Coupling with Methylbenzamide Moiety: This can be done using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and the presence of both chlorinated and methoxy groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H18ClNO4 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C24H18ClNO4/c1-14-7-3-4-8-16(14)24(28)26-21-17-9-5-6-10-19(17)30-23(21)22(27)15-11-12-20(29-2)18(25)13-15/h3-13H,1-2H3,(H,26,28) |
InChI Key |
MIYOACFJGQMUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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